molecular formula C6H5Cl2N<br>(C6H3)Cl2(NH2)<br>C6H5Cl2N B127971 2,3-Dichloroaniline CAS No. 608-27-5

2,3-Dichloroaniline

Cat. No. B127971
CAS RN: 608-27-5
M. Wt: 162.01 g/mol
InChI Key: BRPSAOUFIJSKOT-UHFFFAOYSA-N
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Description

2,3-Dichloroaniline is a chemical compound that is a derivative of aniline, where two chlorine atoms are substituted at the 2nd and 3rd positions of the benzene ring. It is a compound of interest due to its potential applications in various fields, including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of poly(2,3-dichloroaniline) has been achieved through chemical polymerization using different oxidizing agents in both protic and aprotic media . Additionally, a method for synthesizing 3,5-dichloroaniline, which is structurally similar to 2,3-dichloroaniline, has been developed using [13C6]-aniline as a starting material, which can be useful for drug metabolism and pharmacokinetics studies . Furthermore, a novel method for the synthesis of 2,3-dichlorobenzoic acid starting from O-chloroaniline has been reported, which is an important precursor for the synthesis of pharmaceuticals like Lamotrigine .

Molecular Structure Analysis

The molecular structure of 2,3-dichloroaniline derivatives has been characterized using various techniques. For instance, the crystal structure of a Schiff base derived from 2,5-dichloroaniline has been determined, showing a nearly planar molecule with a strong intramolecular hydrogen bond . This kind of structural information is crucial for understanding the reactivity and properties of dichloroaniline derivatives.

Chemical Reactions Analysis

The reactivity of dichloroaniline compounds has been explored in various studies. For example, 2-aryl-3,3-dichloroazetidines, which can be synthesized from dichloroaniline derivatives, exhibit interesting reactivity with bases, leading to ring contraction or hydrolysis depending on the conditions . Additionally, nickel-catalyzed cross-coupling reactions have been used to synthesize 3-chloroanilines from aryl dichlorides, which include 2,3-dichloroaniline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of dihalogenated polyanilines, including those derived from 2,3-dichloroaniline, have been extensively studied. These polymers exhibit varying electrical properties, such as semiconducting behavior, and their solubility in organic solvents like methanol and acetone can be controlled by the choice of oxidant used in the synthesis . The copolymers of 2,3-dichloroaniline with aniline have been shown to have tunable conductivities and a relationship between the copolymer composition and the feed molar ratio of dichloroaniline . Additionally, the induction of methemoglobin formation by 3,5-dichloroaniline and its metabolites has been characterized, which is relevant for understanding the toxicological properties of these compounds .

Scientific Research Applications

Environmental Impact and Degradation

2,3-Dichloroaniline, as a breakdown product of certain herbicides like diuron, exhibits significant environmental persistence and can contaminate soil, water, and groundwater. Its presence is of particular concern due to its higher toxicity compared to its parent compounds. Understanding its degradation, environmental fate, and toxicological impacts is crucial for developing effective bioremediation strategies and mitigating its potential risks as a groundwater contaminant (Giacomazzi & Cochet, 2004).

Biodegradation and Microbial Remediation

The role of microorganisms in the degradation of herbicides like 2,4-dichlorophenoxyacetic acid (a related compound) and its metabolites, including 2,3-dichloroaniline, is a critical area of research. Understanding the microbial pathways and processes involved in breaking down such compounds can inform the development of bioremediation strategies aimed at mitigating environmental contamination and protecting public health (Magnoli et al., 2020).

Analytical Methods for Detection and Quantification

Developing and refining analytical methods for detecting and quantifying 2,3-dichloroaniline and its precursors in environmental samples is essential for monitoring their levels and understanding their distribution and potential impacts. This includes the development of sensitive and specific assays and the use of various technologies like gas chromatography-mass spectrometry and high-performance liquid chromatography-mass spectrometry (Crews et al., 2013).

Toxicology and Risk Assessment

Evaluating the toxicological effects of 2,3-dichloroaniline, particularly its impact on human health and ecosystems, is crucial for risk assessment and regulatory purposes. This involves studying its toxicity profile, understanding the mechanisms of action, and assessing the risks associated with exposure to environmentally relevant concentrations (Stackelberg, 2013).

Safety And Hazards

2,3-Dichloroaniline is considered hazardous. It is toxic by skin absorption and by inhalation. It produces toxic oxides of nitrogen during combustion .

properties

IUPAC Name

2,3-dichloroaniline
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InChI

InChI=1S/C6H5Cl2N/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2
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InChI Key

BRPSAOUFIJSKOT-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)N
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Molecular Formula

C6H5Cl2N, Array
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DSSTOX Substance ID

DTXSID8040696
Record name 2,3-Dichloroaniline
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Molecular Weight

162.01 g/mol
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Physical Description

Dichloroanilines appears as an amber to brown crystalline solid. Shipped as a solid or in a liquid carrier. Insoluble in water. It is toxic by skin absorption and by inhalation. Produces toxic oxides of nitrogen during combustion. Used in the manufacture of dyes and pesticides., Colorless solid or liquid; mp = 24 deg C; [ICSC] Solid; mp = 23-24 deg C; [Alfa Aesar MSDS], COLOURLESS CRYSTALS OR LIQUID.
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Boiling Point

252 °C
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Flash Point

>112 °C (closed cup), >112 °C c.c.
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Solubility

VERY SOL IN ETHER; SLIGHTLY SOL IN PETROLEUM ETHER, BENZENE, Sol in alcohol, acetone, Solubility in water: none
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Density

1.383 @ 25 °C, Relative density (water = 1): 1.383
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Vapor Density

Relative vapor density (air = 1): 5.6
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Vapor Pressure

0.02 [mmHg], Vapor pressure, Pa at 25 °C:
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Product Name

2,3-Dichloroaniline

Color/Form

NEEDLES FROM PETROLEUM ETHER

CAS RN

27134-27-6, 608-27-5
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Melting Point

24 °C
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Synthesis routes and methods I

Procedure details

A room temperature solution of 2-fluoronicotinic acid (1 g) in DCM (20 mL) was sequentially treated with DMF (0.2 mL) and oxalyl chloride (0.62 mL, 1 eq). The resulting solution was stirred at RT for 1 hour and monitored by HPLC (analyte quenced with methanol) until the consumption of starting material was complete. The reaction mixture was cooled to 0° C. and sequentially treated with 2,3-difluoroaniline (1.4 g, 1.5 eq) and 2 mL of triethylamine. The reaction was warmed to RT and maintained for 3 additional hours, followed by washing the mixture with 2N HCl, saturated NaCl, and saturated NaHCO3 solution. The organic extracts were dried over MgSO4, filtered, and concentrated in vacuo. The resulting crude 2-fluoro-N-(2,3-difluorophenyl)pyridine-3-carboxamide was dissolved in NMP (20 mL) and reacted with excess t-butylamine at 80° C. for 14 hours. After cooling to RT, the solution was poured into sat NaHCO3 solution. The resulting precipitate was collected by filtration and washed with water. The crude product, 2-(tert-butylamino)-N-(2,3-difluorophenyl)pyridine-3-carboxamide, was dried in vacuo and used directly in the next reaction without further purification. Using the same procedure, 2-(tert-butylamino)-N-(2,3-dichlorophenyl)pyridine-3-carboxamide and 2-(tert-butylamino)-N-(3-chloro-2-fluorophenyl)pyridine-3-carboxamide can be produced from the reaction of 2-fluoronicotinic acid with 2,3-dichloroaniline and 3-chloro-2-fluoroaniline, respectively.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.62 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.2 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2-(tert-butylamino)-N-(2,3-dichlorophenyl)pyridine-3-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
2-(tert-butylamino)-N-(3-chloro-2-fluorophenyl)pyridine-3-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

2,3-Dichloronitrobenzene (800 g, 4.17 moles) was dissolved in methanol (5.6 L) and charged into an autoclave. Raney nickel (80 g, 10% w/w) was added to the solution. The reaction mixture was hydrogenated at 80 psi for 3.5 hrs at 30° C. and filtered through celite. Methanol was distilled off to give 2,3-dichloroaniline (C6H3Cl2NH2).
Quantity
800 g
Type
reactant
Reaction Step One
Quantity
5.6 L
Type
solvent
Reaction Step One
Quantity
80 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

48.0 g of 1,2-dichloro-3-nitrobenzene, 2 g of Raney nickel (60%, aqueous), 1.5 g of formamidine acetate and 120 ml of methanol are introduced in an autoclave equipped with gas introduction stirrer. The air in the autoclave is then displaced by nitrogen and then by hydrogen. The hydrogenation is carried out at a pressure of 12 bar and a temperature of 80° C. The hydrogenation time is 1 hour. 1,2-Dichloro-3-aminobenzene, 99.7% pure (analysed by gas chromatography), is obtained in quantitative yield.
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Example 9 is repeated, the 3,4,5-trichloroaniline being replaced by 2,3-dichloroaniline. After a reaction time of 28 hours under the same conditions, 3-chloroaniline is obtained with a yield of 100% for a degree of conversion of 100% of the 2,3-dichloroaniline. The degree of hydrodechlorination of the solvent is 0.09%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dichloroaniline
Reactant of Route 2
2,3-Dichloroaniline
Reactant of Route 3
2,3-Dichloroaniline
Reactant of Route 4
2,3-Dichloroaniline
Reactant of Route 5
2,3-Dichloroaniline
Reactant of Route 6
2,3-Dichloroaniline

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